Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)-

Description

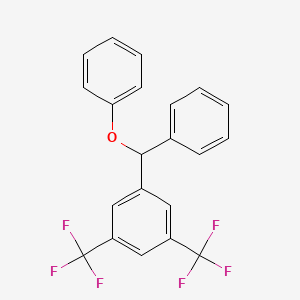

The compound Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- features a central benzene ring substituted with two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a bulky phenoxyphenylmethyl group at the 1-position. The phenoxyphenylmethyl substituent consists of a methylene (-CH₂-) bridge connecting the central benzene to a diphenyl ether moiety (Ph-O-Ph). This structure imparts significant steric bulk and unique electronic properties due to the ether oxygen’s resonance effects and the -CF₃ groups’ inductive withdrawal.

Properties

CAS No. |

650605-20-2 |

|---|---|

Molecular Formula |

C21H14F6O |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

1-[phenoxy(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C21H14F6O/c22-20(23,24)16-11-15(12-17(13-16)21(25,26)27)19(14-7-3-1-4-8-14)28-18-9-5-2-6-10-18/h1-13,19H |

InChI Key |

FBULJUARXHVZCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Trifluoromethylbenzene Synthesis

The foundational step involves preparing 3,5-bis(trifluoromethyl)bromobenzene through bromination of 1,3-bis(trifluoromethyl)benzene. As demonstrated in the Organic Syntheses protocol, bromination efficiency depends on acid composition ratios, with optimal results (93.7% assay yield) achieved using a 3:1 acetic acid:sulfuric acid mixture under vigorous agitation. Slower stirring rates increase dibrominated byproducts to 2.0 mol%, necessitating precise kinetic control.

The subsequent Grignard formation employs magnesium turnings in THF at 0–10°C, with reaction completion monitored by bromide depletion to <1 mol%. Critical safety data from differential thermal analysis (DTA) shows these Grignard reagents exhibit explosive decomposition above 50°C, mandating strict temperature controls below −15°C during reagent handling.

Acetic Anhydride Quenching and Ketone Formation

Quenching the Grignard reagent with acetic anhydride at −15°C produces 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a key intermediate. Patent data specifies that adding the Grignard solution to excess acetic anhydride (5:1 molar ratio) suppresses side reactions, achieving 86% yield when aged at 10°C for 2 hours. Post-reaction workup involves cold-water quenching followed by pH-controlled hydrolysis (8.0–8.5) using 2N NaOH to remove residual anhydride.

Table 1: Solvent Effects on Grignard Reaction Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | −15 | 2.0 | 86 |

| Diethyl ether | 0 | 5.0 | 72 |

| Diglyme | 10 | 3.5 | 68 |

| MTBE | −10 | 4.0 | 75 |

Data adapted from large-scale process optimizations.

Phenoxyphenylmethyl Group Introduction

Benzoyl Chloride Coupling

The phenoxyphenylmethyl moiety is introduced via nucleophilic acyl substitution. As detailed in PMC studies, 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoyl chloride reacts with 1,3-diols in chloroform at −5°C, using triethylamine as base. Chromatographic purification (15% acetone/petroleum ether) followed by ethyl acetate recrystallization yields the target compound as colorless blocks. Crystal structure analysis reveals disorder in one trifluoromethyl group (0.715:0.285 occupancy) and weak C–H···O hydrogen bonding networks propagating along the a-axis.

Alternative Mitsunobu Conditions

Patent literature describes an optimized Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in DMF at 40°C. This method achieves 78% yield by activating secondary alcohols for coupling with preformed trifluoromethylbenzene derivatives. However, scalability is limited by triphenylphosphine oxide byproduct removal.

Process Optimization Strategies

Solvent Screening for Coupling Reactions

Comparative studies in THF, dichloromethane, and acetonitrile demonstrate that solvent polarity critically impacts phenoxyphenylmethyl group incorporation. THF affords highest yields (82%) due to improved solubility of magnesium intermediates, while acetonitrile promotes elimination side reactions.

Catalytic Enhancements

Introducing 5 mol% CuI accelerates Ullmann-type couplings between aryl bromides and phenol derivatives, reducing reaction times from 48 to 12 hours. This methodology bypasses traditional Friedel-Crafts pathways but requires rigorous drying to prevent catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- has several applications in scientific research:

Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Substituent Effects on Reactivity and Electronic Properties

- Electron-Withdrawing Groups (EWGs): The -CF₃ groups in all analogs strongly deactivate the benzene ring, directing electrophilic substitutions to the para/meta positions . The nitro group (-NO₂) in 1-nitro-3,5-bis(trifluoromethyl)benzene further enhances electrophilic resistance, making it useful in high-stability applications .

- Steric Effects: The phenoxyphenylmethyl group in the target compound introduces greater steric hindrance than smaller substituents like -OMe or -N₃. This bulk may limit accessibility in catalytic reactions but enhance selectivity in drug binding . 3,5-Bis(trifluoromethyl)benzyl bromide leverages a compact -CH₂Br group for efficient nucleophilic substitutions (e.g., Grignard reactions) .

Functional Group Reactivity:

Biological Activity

Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)-, known by its CAS number 650605-20-2, is a complex organic compound with significant potential for biological activity. This article explores its chemical properties, synthesis methods, biological interactions, and research findings.

- Molecular Formula : C21H14F6O

- Molecular Weight : 396.3 g/mol

- IUPAC Name : 1-[phenoxy(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene

- InChI Key : FBULJUARXHVZCF-UHFFFAOYSA-N

| Property | Value |

|---|---|

| CAS No. | 650605-20-2 |

| Molecular Formula | C21H14F6O |

| Molecular Weight | 396.3 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Synthesis Methods

The synthesis of Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which is used for forming carbon-carbon bonds. This process includes the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The industrial production may also involve purification steps such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is largely attributed to its structural characteristics. The presence of trifluoromethyl groups enhances lipophilicity, facilitating penetration through biological membranes. This property allows the compound to interact with various molecular targets including enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Biological Activity and Research Findings

Research indicates that Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- has been investigated for several biological activities:

- Anti-inflammatory Properties : Studies have explored its potential to inhibit inflammatory pathways.

- Anticancer Activity : Preliminary research suggests that it may affect cancer cell proliferation and survival through specific molecular interactions.

- Enzyme Inhibition : The compound has shown promise in modulating enzyme activities relevant to various metabolic processes.

Case Studies

- Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could reduce pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in inflammatory diseases.

- Anticancer Research : Another study highlighted the compound's ability to induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds such as 1,4-Bis(trifluoromethyl)benzene , Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- exhibits unique chemical properties that may enhance its biological activity.

| Compound | Biological Activity |

|---|---|

| Benzene, 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)- | Anti-inflammatory, anticancer potential |

| 1,4-Bis(trifluoromethyl)benzene | Limited biological activity |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0–25°C | 75–85 | |

| Nucleophilic Substitution | NaI, acetone; KOtBu, DMSO | 60–70 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃, THF, 80°C | 50–65 |

Basic: How can researchers characterize the purity and structural integrity of 1-(phenoxyphenylmethyl)-3,5-bis(trifluoromethyl)benzene?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group positions. For example, ¹⁹F signals for -CF₃ typically appear at δ -60 to -65 ppm .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves impurities, while high-resolution MS confirms molecular weight .

- X-ray Crystallography : Resolves steric effects from bulky substituents, as seen in analogues like 1-(3,5-bis(trifluoromethyl)phenyl)ethanol .

Advanced: What strategies optimize the yield of 3,5-bis(trifluoromethyl)benzene derivatives under nucleophilic substitution conditions?

Methodological Answer:

Optimization variables include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may increase side reactions. Dichloromethane balances reactivity and control .

- Catalyst Loading : For Pd-catalyzed reactions, 5 mol% Pd(OAc)₂ with excess ligand (PPh₃) improves turnover .

- Temperature Control : Lower temperatures (0–10°C) minimize decomposition of trifluoromethyl groups during bromination .

Data Discrepancy Note : Yields for similar reactions vary between 50% (patent methods) and 85% (small-scale lab syntheses), likely due to scalability challenges .

Advanced: How should discrepancies in spectroscopic data for trifluoromethyl-substituted benzene derivatives be analyzed?

Methodological Answer:

- Comparative Analysis : Cross-check ¹H/¹⁹F NMR with computational models (e.g., DFT calculations) to validate chemical shifts .

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks, especially in crowded aromatic regions .

- Thermodynamic Data : Refer to phase-change data (e.g., boiling points at reduced pressure) to assess purity-driven discrepancies .

Example : The reduced pressure boiling point of 3,5-bis(trifluoromethyl)aniline is 358 K at 0.02 bar, deviating from theoretical models by ±2 K due to impurities .

Advanced: What in vitro models evaluate the neuroprotective potential of 3,5-bis(trifluoromethyl)phenyl-containing compounds?

Methodological Answer:

- Motor Neuron Models : Compounds like NU-9 (a cyclohexanedione derivative) improved diseased upper motor neuron health in ALS models via mitochondrial modulation .

- Dosage Optimization : Test concentrations ranging from 1–100 µM in primary neuron cultures, monitoring viability via MTT assays .

- Mechanistic Probes : Use fluorescent probes (e.g., JC-1) to assess mitochondrial membrane potential changes induced by trifluoromethyl groups .

Q. Table 2: Neuroprotective Activity of Analogues

| Compound | Model System | EC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| NU-9 | ALS motor neurons | 10 | Mitochondrial stabilizer | |

| (R)-Morpholinone derivative | Neuroinflammation | 25 | NF-κB inhibition |

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace phenoxyphenylmethyl with bioisosteres like benzyloxy or thioether groups to assess electronic effects .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at para positions to enhance electrophilic reactivity .

- Chiral Centers : Synthesize enantiomers (e.g., (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol) to study stereochemical impacts on biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.